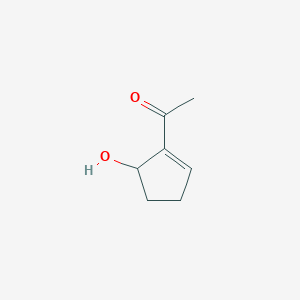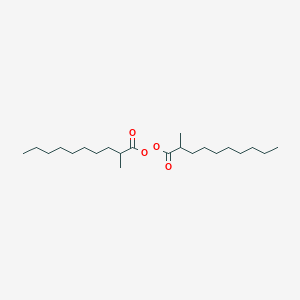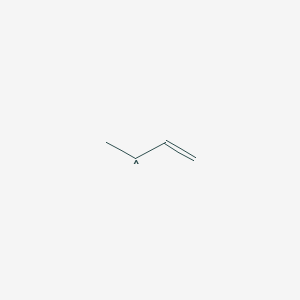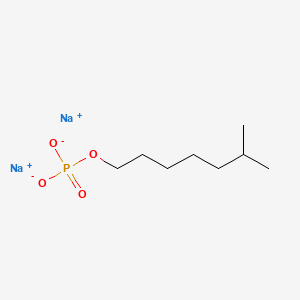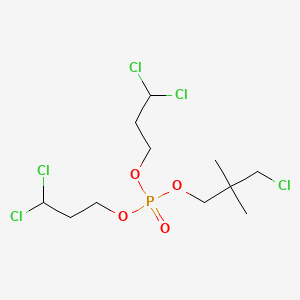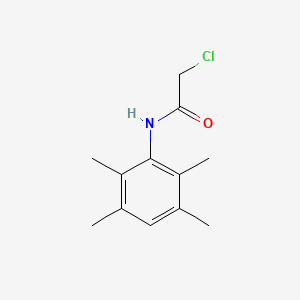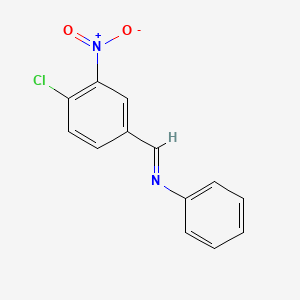
(E)-1-(4-Chloro-3-nitrophenyl)-N-phenylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-3-nitrobenzylidene)aniline is an organic compound characterized by the presence of a benzylidene group attached to an aniline moiety. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrobenzylidene)aniline typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and aniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N-(4-chloro-3-nitrobenzylidene)aniline are not well-documented, the general approach involves large-scale condensation reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrobenzylidene)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of N-(4-chloro-3-aminobenzylidene)aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.
Scientific Research Applications
N-(4-chloro-3-nitrobenzylidene)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrobenzylidene)aniline is largely dependent on its chemical structure. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The chloro group can participate in substitution reactions, leading to the formation of bioactive compounds. The benzylidene moiety can also interact with various molecular targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrobenzylidene)-3-(trifluoromethyl)aniline
- 4-chloro-N-(3-nitrobenzylidene)aniline
- (E)-4-chloro-N-(4-nitrobenzylidene)aniline
Uniqueness
N-(4-chloro-3-nitrobenzylidene)aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Properties
CAS No. |
66398-99-0 |
|---|---|
Molecular Formula |
C13H9ClN2O2 |
Molecular Weight |
260.67 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C13H9ClN2O2/c14-12-7-6-10(8-13(12)16(17)18)9-15-11-4-2-1-3-5-11/h1-9H |
InChI Key |
UZRNGXCNFJBATO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



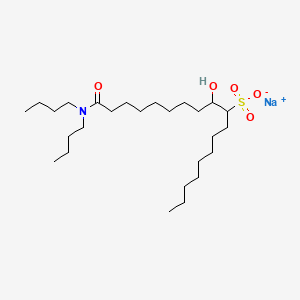
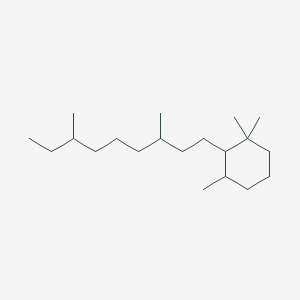
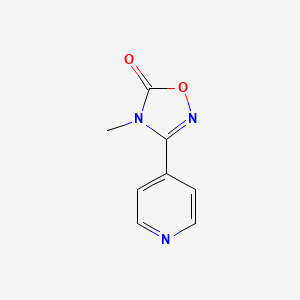
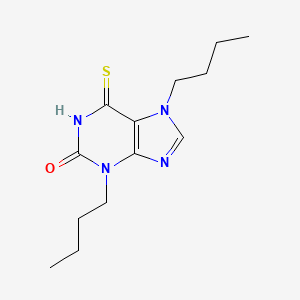
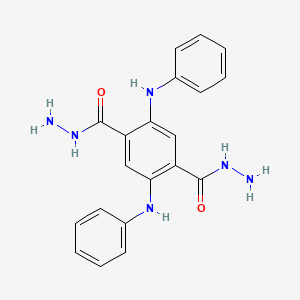
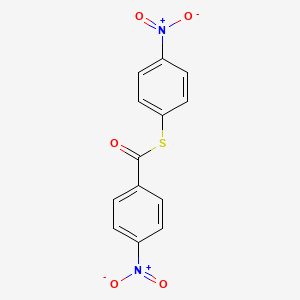
![2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid](/img/structure/B14481129.png)
